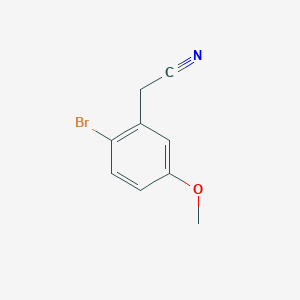

2-(2-Bromo-5-methoxyphenyl)acetonitrile

Vue d'ensemble

Description

2-(2-Bromo-5-methoxyphenyl)acetonitrile is a chemical compound that consists of a benzene ring with a bromine atom and a methoxy group attached at specific positions . It also contains an acetonitrile functional group .

Synthesis Analysis

2-(2-Bromo-5-methoxyphenyl)acetonitrile is used in organic synthesis as a building block for various pharmaceuticals, agrochemicals, and materials . It has potential applications in the development of new drugs and as a precursor in the production of fine chemicals .Molecular Structure Analysis

The molecular weight of 2-(2-Bromo-5-methoxyphenyl)acetonitrile is 226.07 . The IUPAC name is (2-bromo-5-methoxyphenyl)acetonitrile . The InChI code is 1S/C9H8BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3 .Physical And Chemical Properties Analysis

2-(2-Bromo-5-methoxyphenyl)acetonitrile is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed and dry environment .Applications De Recherche Scientifique

Organic Synthesis Intermediary

2-(2-Bromo-5-methoxyphenyl)acetonitrile: serves as a versatile intermediate in organic synthesis. Its molecular structure allows for various chemical reactions, making it a valuable compound for constructing complex organic molecules. For instance, it can undergo nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile, or it can participate in coupling reactions to form carbon-carbon bonds .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized to synthesize molecules with potential medicinal properties. Its structure is conducive to forming the backbone of various pharmacophores, which are parts of a molecular structure responsible for a drug’s biological activity. Researchers can modify the methoxy and nitrile groups to create new compounds with the potential for drug development .

Material Science Applications

The bromine and nitrile groups in 2-(2-Bromo-5-methoxyphenyl)acetonitrile make it suitable for creating materials with unique properties. For example, it can be used to synthesize polymers with enhanced thermal stability or electrical conductivity. The compound’s ability to participate in radical-initiated polymerization reactions is particularly valuable in material science .

Catalyst Development

This compound can also be used in the development of catalysts for chemical reactions. Its structure can be incorporated into catalysts that facilitate the formation of carbon-nitrogen bonds, which are crucial in the production of many organic compounds, including pharmaceuticals and agrochemicals .

Analytical Chemistry

In analytical chemistry, 2-(2-Bromo-5-methoxyphenyl)acetonitrile can be used as a standard or reagent in various chromatographic techniques. It helps in the identification and quantification of compounds in complex mixtures due to its distinct chemical properties .

Chemical Synthesis Research

The compound’s reactivity makes it a subject of interest in chemical synthesis research. Scientists explore new synthetic pathways and reactions using this compound as a starting material or reactant. This research can lead to the discovery of new synthetic methods that are more efficient or environmentally friendly .

Electrophilic Addition Reactions

2-(2-Bromo-5-methoxyphenyl)acetonitrile: can act as an electrophile in addition reactions, where nucleophiles add to the carbon atom adjacent to the nitrile group. This type of reaction is fundamental in the synthesis of a wide range of nitrogen-containing organic compounds .

Environmental Science

Lastly, the study of this compound’s behavior in the environment is crucial. Understanding its degradation pathways, interaction with other chemicals, and potential toxicity can inform environmental risk assessments and the development of safer chemicals .

Safety and Hazards

The safety information indicates that 2-(2-Bromo-5-methoxyphenyl)acetonitrile is harmful if swallowed (H302) and may cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

Orientations Futures

Propriétés

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSZEBGUCILFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348661 | |

| Record name | 2-(2-bromo-5-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-5-methoxyphenyl)acetonitrile | |

CAS RN |

27387-23-1 | |

| Record name | 2-(2-bromo-5-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)

![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)

![(1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1330873.png)

![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B1330887.png)